molecular formula C7H10N6 B3352753 6-Methyl-7,8-dihydropteridine-2,4-diamine CAS No. 50691-63-9

6-Methyl-7,8-dihydropteridine-2,4-diamine

Cat. No.: B3352753
CAS No.: 50691-63-9
M. Wt: 178.2 g/mol
InChI Key: NYTDNXVAZIHXNP-UHFFFAOYSA-N
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Description

6-Methyl-7,8-dihydropteridine-2,4-diamine: is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pteridine ring system, which is a fusion of pyrimidine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-7,8-dihydropteridine-2,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,5-triaminopyrimidine with formic acid and formaldehyde, followed by methylation. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-7,8-dihydropteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can convert it to dihydropteridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione derivatives, while reduction can produce tetrahydropteridine derivatives.

Scientific Research Applications

6-Methyl-7,8-dihydropteridine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various pteridine derivatives, which are important in the study of heterocyclic chemistry.

    Biology: The compound is studied for its role in biological systems, particularly in the metabolism of folates and other pteridine-containing compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor and its potential use in treating certain diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-7,8-dihydropteridine-2,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways involving pteridine derivatives. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

  • 6-Methylpteridine-2,4-diamine
  • 7,8-Dihydropteridine-2,4-diamine
  • 6-Hydroxymethyl-7,8-dihydropteridine-2,4-diamine

Comparison: 6-Methyl-7,8-dihydropteridine-2,4-diamine is unique due to its specific methylation at the 6-position, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties in terms of stability, solubility, and interaction with biological targets.

Properties

IUPAC Name

6-methyl-7,8-dihydropteridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6/c1-3-2-10-6-4(11-3)5(8)12-7(9)13-6/h2H2,1H3,(H5,8,9,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTDNXVAZIHXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N=C(N=C2NC1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480094
Record name 6-Methyl-7,8-dihydropteridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50691-63-9
Record name 6-Methyl-7,8-dihydropteridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-7,8-dihydropteridine-2,4-diamine
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Reactant of Route 6
6-Methyl-7,8-dihydropteridine-2,4-diamine

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